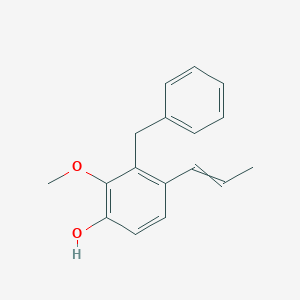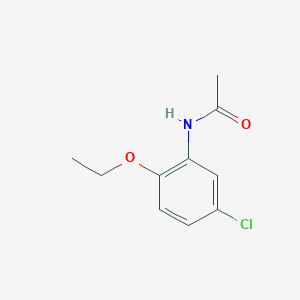
(6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile is an organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science. The presence of a bromine atom and a nitrile group in this compound makes it a valuable intermediate for further chemical modifications and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Cyclization: The formation of the tetrahydrocarbazole core is accomplished through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Nitrile Introduction: The nitrile group is introduced through nucleophilic substitution reactions, where a suitable nitrile precursor reacts with the brominated tetrahydrocarbazole intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) are commonly used.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
(6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Materials Science: It is employed in the synthesis of advanced materials with specific optical and electronic properties.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of (6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and interfering with their normal function. The presence of the bromine atom and nitrile group can enhance its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated heterocyclic compound with similar structural features.
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline: A compound with a similar core structure but different functional groups.
N-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-N-(4-methylphenyl)amine: A related carbazole derivative with different substituents.
Uniqueness
(6-Bromo-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)acetonitrile is unique due to the presence of both a bromine atom and a nitrile group, which provide distinct chemical reactivity and potential for diverse applications. Its specific combination of functional groups makes it a valuable intermediate for the synthesis of complex molecules with tailored properties.
特性
CAS番号 |
88732-43-8 |
|---|---|
分子式 |
C14H11BrN2O |
分子量 |
303.15 g/mol |
IUPAC名 |
2-(6-bromo-1-oxo-3,4-dihydro-2H-carbazol-9-yl)acetonitrile |
InChI |
InChI=1S/C14H11BrN2O/c15-9-4-5-12-11(8-9)10-2-1-3-13(18)14(10)17(12)7-6-16/h4-5,8H,1-3,7H2 |
InChIキー |
ZGUUKHQZEBAOLJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=O)C1)N(C3=C2C=C(C=C3)Br)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



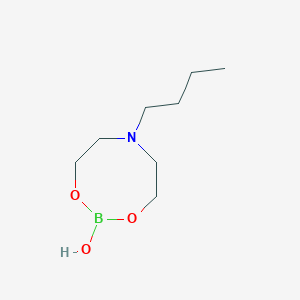

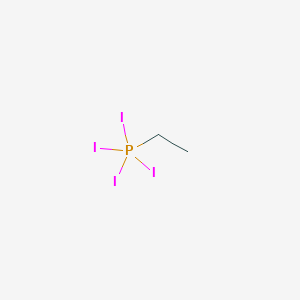
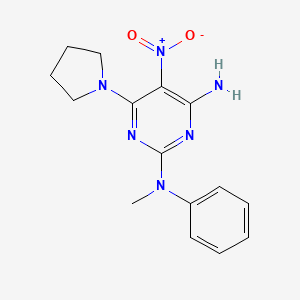
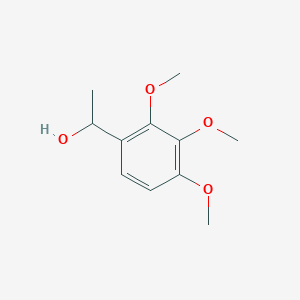
![3-(1H-benzimidazol-2-yl)-6-[(E)-(4-nitrophenyl)diazenyl]-2H-chromen-2-one](/img/structure/B14144260.png)
![4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14144266.png)
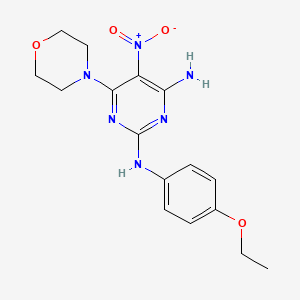

![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)

